molecular formula C12H15N3O2 B2792822 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide CAS No. 1421497-68-8

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide

Cat. No.: B2792822
CAS No.: 1421497-68-8
M. Wt: 233.271
InChI Key: SKCZFIBBPKOWRX-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-(4-methylpyridin-2-yl)amino acids or their derivatives under acidic or basic conditions.

    Acetylation: The azetidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the acetylated azetidine with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

    Biological Studies: Researchers study the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Materials Science: The compound’s structural features make it suitable for use in the development of novel materials with specific properties, such as polymers or catalysts.

    Chemical Biology: The compound is used as a tool in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide: This compound shares a similar core structure but has a piperidine ring instead of an azetidine ring.

    1-acetyl-N-(4-methylpyridin-2-yl)pyrrolidine-3-carboxamide: This compound has a pyrrolidine ring instead of an azetidine ring.

Uniqueness

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide is unique due to its azetidine ring, which imparts distinct structural and electronic properties compared to its analogs with different ring systems

Properties

IUPAC Name

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-3-4-13-11(5-8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCZFIBBPKOWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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